Ethyl 6-bromo-4-methoxynicotinate
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Overview
Description
Ethyl 6-bromo-4-methoxynicotinate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a methoxy group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-4-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-methoxynicotinate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is typically carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to minimize byproducts and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 6-azido-4-methoxynicotinate, while Suzuki–Miyaura coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
Ethyl 6-bromo-4-methoxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-methoxynicotinate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved would vary based on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-6-methoxynicotinate: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
Methyl 6-bromo-2-methoxynicotinate: Another similar compound with the methoxy group at the 2nd position instead of the 4th position.
Methyl 6-bromonicotinate: A simpler analog without the methoxy group.
Uniqueness
Ethyl 6-bromo-4-methoxynicotinate is unique due to the specific positioning of the bromine and methoxy groups on the nicotinic acid framework
Properties
Molecular Formula |
C9H10BrNO3 |
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Molecular Weight |
260.08 g/mol |
IUPAC Name |
ethyl 6-bromo-4-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-5-11-8(10)4-7(6)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
KPHGELPIOPDCRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1OC)Br |
Origin of Product |
United States |
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